molecular formula C8H12N2O4Pt B12298616 [(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)

[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)

Cat. No.: B12298616
M. Wt: 405.34 g/mol
InChI Key: DWAFYCQODLXJNR-YYKMXZQESA-L
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Description

[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+) is a complex platinum-based compound. It is structurally derived from oxaliplatin, a well-known platinum-based chemotherapy drug. This compound is characterized by its unique stereochemistry and the presence of deuterium atoms, which can influence its chemical behavior and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+) typically involves the following steps:

    Preparation of the Ligand: The ligand, (1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl, is synthesized through a series of deuteration reactions to introduce deuterium atoms at specific positions.

    Complexation with Platinum: The ligand is then reacted with a platinum precursor, such as potassium tetrachloroplatinate(II), in the presence of oxalate ions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, amines, and other nucleophiles. Reaction conditions typically involve controlled temperatures, pH, and the presence of specific catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new platinum complexes with different ligands, while redox reactions can result in changes to the oxidation state of the platinum center .

Scientific Research Applications

[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+) involves its interaction with cellular components, particularly DNA. The platinum center forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately triggering cell death through apoptosis. The compound’s unique stereochemistry and deuterium atoms may enhance its ability to penetrate cells and interact with specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+) is unique due to its specific stereochemistry and the presence of deuterium atoms. These features may enhance its stability, reactivity, and biological activity compared to other platinum-based compounds .

Properties

Molecular Formula

C8H12N2O4Pt

Molecular Weight

405.34 g/mol

IUPAC Name

[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)

InChI

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1/i1D2,2D2,3D2,4D2,5D,6D;;

InChI Key

DWAFYCQODLXJNR-YYKMXZQESA-L

Isomeric SMILES

[2H][C@@]1([C@](C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4]

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4]

Origin of Product

United States

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